molecular formula C28H24N2O6 B2712176 2-[7-(4-ethylbenzoyl)-8-oxo-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-5-yl]-N-(3-methoxyphenyl)acetamide CAS No. 866590-36-5

2-[7-(4-ethylbenzoyl)-8-oxo-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-5-yl]-N-(3-methoxyphenyl)acetamide

Cat. No.: B2712176
CAS No.: 866590-36-5
M. Wt: 484.508
InChI Key: GRMDCLKBUZLUGD-UHFFFAOYSA-N
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Description

2-[7-(4-ethylbenzoyl)-8-oxo-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-5-yl]-N-(3-methoxyphenyl)acetamide (CAS 866590-36-5) is a synthetically produced quinoline derivative with a molecular formula of C28H24N2O6 and a molecular weight of 484.5 g/mol . This complex organic compound features a dioxolo[4,5-g]quinolin core structure substituted with a 4-ethylbenzoyl group at the 7-position and an N-(3-methoxyphenyl)acetamide moiety at the 5-position, creating a multifunctional chemical entity with potential for diverse research applications . As part of the substituted quinolone chemical class, this compound shares structural features with other biologically active molecules investigated for their interaction with various cellular targets . The presence of both hydrogen bond donor and acceptor groups (1 and 7 respectively), along with a topological polar surface area of 94.2 Ų, contributes to its molecular properties and potential research utility . Researchers exploring structure-activity relationships in quinoline-based compounds may find this chemical particularly valuable due to its specific substitution pattern and complex ring system. The compound is provided for non-human research applications only and is strictly intended for use in controlled laboratory environments. Not for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

2-[7-(4-ethylbenzoyl)-8-oxo-[1,3]dioxolo[4,5-g]quinolin-5-yl]-N-(3-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H24N2O6/c1-3-17-7-9-18(10-8-17)27(32)22-14-30(15-26(31)29-19-5-4-6-20(11-19)34-2)23-13-25-24(35-16-36-25)12-21(23)28(22)33/h4-14H,3,15-16H2,1-2H3,(H,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRMDCLKBUZLUGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)C2=CN(C3=CC4=C(C=C3C2=O)OCO4)CC(=O)NC5=CC(=CC=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H24N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[7-(4-ethylbenzoyl)-8-oxo-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-5-yl]-N-(3-methoxyphenyl)acetamide typically involves multiple steps, starting from commercially available starting materials. The key steps include:

    Formation of the Quinoline Core: This can be achieved through a Pfitzinger reaction, where an isatin derivative reacts with an aromatic aldehyde in the presence of a base.

    Introduction of the Dioxolo Ring: This step involves the cyclization of a suitable precursor, often using acidic or basic conditions.

    Acylation and Amidation:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and scalability. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-[7-(4-ethylbenzoyl)-8-oxo-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-5-yl]-N-(3-methoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert ketones to alcohols or to reduce other functional groups.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like halogens (e.g., Br₂) or nucleophiles (e.g., NaOH) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while reduction could produce alcohol derivatives.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s structure suggests potential biological activity, making it a candidate for drug discovery and development.

    Medicine: It may exhibit pharmacological properties that could be useful in treating various diseases.

    Industry: The compound could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-[7-(4-ethylbenzoyl)-8-oxo-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-5-yl]-N-(3-methoxyphenyl)acetamide is not fully understood, but it is believed to interact with specific molecular targets and pathways. The quinoline core may bind to enzymes or receptors, modulating their activity. The dioxolo ring and acetamide group could also play roles in its biological effects, potentially through interactions with proteins or nucleic acids.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The following table summarizes structural analogs and their key differences:

Compound Name Benzoyl Substituent Core Structure Acetamide Substituent Molecular Formula Molecular Weight Source
Target Compound 4-Ethyl [1,3]dioxolo[4,5-g]quinolin-8-one 3-Methoxyphenyl C₂₈H₂₄N₂O₆* 508.50* N/A
2-[8-(4-Ethoxybenzoyl)-9-oxo-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-6(9H)-yl]-N-(3-methoxyphenyl)acetamide 4-Ethoxy [1,4]dioxino[2,3-g]quinolin-9-one 3-Methoxyphenyl C₂₉H₂₆N₂O₇ 514.53
C647-0232: 2-[7-(4-Chlorobenzoyl)-8-oxo-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-5-yl]-N-(3-methoxyphenyl)acetamide 4-Chloro [1,3]dioxolo[4,5-g]quinolin-8-one 3-Methoxyphenyl C₂₇H₂₀ClN₂O₆ 518.92*
E843-0221: Oxadiazole-substituted analog Oxadiazole-methyl [1,3]dioxolo[4,5-g]quinazolin-6,8-dione 4-Methoxyphenyl C₃₀H₂₃N₃O₈* 553.53*
N-(3,5-Dimethylphenyl)-2-(6-methoxy-4-oxoquinolin-1(4H)-yl)acetamide (9b) None (6-methoxy) Quinolin-4-one 3,5-Dimethylphenyl C₂₀H₂₀N₂O₃ 336.39

*Calculated values based on structural similarity.

Key Findings and Implications

Electron-Donating vs. Electron-Withdrawing Substituents: The 4-ethylbenzoyl group in the target compound enhances lipophilicity compared to the 4-ethoxy () and 4-chloro () analogs. Ethyl (electron-donating) may improve membrane permeability, whereas chloro (electron-withdrawing) could enhance electrophilic interactions .

Core Modifications: Replacement of the [1,3]dioxolo ring with a [1,4]dioxino system () alters ring strain and π-electron distribution, possibly affecting binding to biological targets . The oxadiazole substituent in introduces a heterocyclic moiety, which may engage in hydrogen bonding or π-π stacking, commonly exploited in kinase inhibitors .

Acetamide Side Chain: The 3-methoxyphenyl group (target compound) offers moderate polarity, while the 4-methoxyphenyl () and 3,5-dimethylphenyl () analogs vary in steric hindrance and electronic effects.

Biological Activity: While direct activity data for the target compound are unavailable, analogs like 9c () with a chloro substituent on quinoline show enhanced antibacterial properties compared to methoxy-substituted derivatives . Oxadiazole-containing compounds () are frequently associated with anticancer or anti-inflammatory activity due to their ability to modulate enzyme function .

Biological Activity

The compound 2-[7-(4-ethylbenzoyl)-8-oxo-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-5-yl]-N-(3-methoxyphenyl)acetamide is a complex organic molecule notable for its unique structural features that combine a benzodioxane moiety with a quinoline derivative. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial research.

Structural Characteristics

The molecular formula of the compound is C28H24N2O6C_{28}H_{24}N_2O_6, with a molecular weight of approximately 484.49 g/mol. Its structure includes multiple functional groups that contribute to its biological activity, including an acetamide group and a quinoline core.

Property Value
Molecular FormulaC28H24N2O6
Molecular Weight484.49 g/mol
Structural FeaturesBenzodioxane, Quinoline

Biological Activity Overview

Research indicates that compounds containing the benzodioxane and quinoline moieties exhibit a wide range of biological activities. Notably, this compound has shown promise in:

  • Enzyme Inhibition : The compound has been evaluated for its ability to inhibit specific enzymes relevant to various diseases.
  • Anticancer Properties : Preliminary studies suggest significant cytotoxic effects against cancer cell lines, particularly breast cancer (MCF-7).
  • Antimicrobial Activity : Similar compounds have demonstrated efficacy against various bacterial strains.

Anticancer Activity

A study assessed the cytotoxic activity of related compounds against the MCF-7 breast cancer cell line. The findings indicated that derivatives similar to our compound exhibited IC50 values in the low micromolar range, suggesting potent anticancer properties.

Compound IC50 (µM) Mechanism of Action
Compound 12.89Topoisomerase IIβ inhibition; induces apoptosis
Compound 28.84Cell cycle arrest; apoptosis induction

The mechanism involved activation of pro-apoptotic proteins such as Bax and downregulation of anti-apoptotic proteins like Bcl2, leading to increased apoptosis in treated cells .

Enzyme Inhibition Studies

In enzyme inhibition assays, compounds similar to this compound have shown significant inhibition rates against various targets:

Enzyme Target Inhibition Rate (%) Reference Compound
Topoisomerase IIβ75Doxorubicin
Kinase Family65Imatinib

These results highlight the potential for this compound in therapeutic applications targeting cancer and other diseases involving these enzymes .

Antimicrobial Efficacy

The antimicrobial activity of related quinoline derivatives was evaluated against several bacterial strains. Compounds with structural similarities were found to exhibit notable inhibition against Mycobacterium tuberculosis and other pathogens.

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